Potassium Peroxomonosulfate

描述

属性

CAS 编号 |

25482-78-4 |

|---|---|

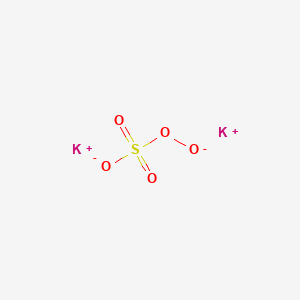

分子式 |

K2O5S |

分子量 |

190.26 g/mol |

IUPAC 名称 |

dipotassium;oxido sulfate |

InChI |

InChI=1S/2K.H2O5S/c;;1-5-6(2,3)4/h;;1H,(H,2,3,4)/q2*+1;/p-2 |

InChI 键 |

JZBWUTVDIDNCMW-UHFFFAOYSA-L |

规范 SMILES |

[O-]OS(=O)(=O)[O-].[K+].[K+] |

产品来源 |

United States |

Synthesis and Formulations of Potassium Peroxomonosulfate

Synthetic Methodologies for Potassium Peroxomonosulfate Production

The industrial production of this compound is primarily centered around the generation of peroxymonosulfuric acid (Caro's acid, H₂SO₅) followed by neutralization with a potassium base. The most prevalent method is the fuming sulfuric acid (oleum) process. atamankimya.comresearchgate.net

This process involves the reaction of high-concentration hydrogen peroxide with oleum (B3057394) to form Caro's acid. researchgate.netatamankimya.com The resulting acid is then carefully neutralized with potassium hydroxide (B78521) to produce the triple salt. researchgate.netias.ac.in The reaction is typically carried out under vacuum conditions and at controlled temperatures to ensure the stability of the peroxide compounds. researchgate.netgoogle.com

Alternative synthetic routes have also been described, although they are less common on an industrial scale. One such method involves the reaction of a concentrated solution of Caro's acid with a potassium salt like potassium carbonate. atamanchemicals.com Another laboratory-scale preparation involves the electrolysis of potassium persulfate in sulfuric acid. atamanchemicals.com Additionally, the hydrolysis of potassium persulfate (K₂S₂O₈) can yield this compound. atamankimya.com

A patented method details a process starting with the hydrolysis of potassium peroxydisulfate (B1198043) in the presence of a catalyst to form a solution containing this compound and potassium hydrogen sulfate (B86663). This is followed by neutralization with potassium hydroxide, vacuum concentration, and crystallization to obtain the final product. atamankimya.com

The key raw materials for the primary industrial synthesis of this compound are:

Hydrogen Peroxide (H₂O₂) researchgate.netatamankimya.com

Fuming Sulfuric Acid (Oleum) or Sulfuric Acid (H₂SO₄) researchgate.netatamankimya.com

Potassium Hydroxide (KOH) researchgate.netias.ac.in

Characterization of Commercial Formulations (e.g., Oxone®) and Their Active Components

This compound is commercially available, most notably under the trade name Oxone®. Pure this compound is unstable; therefore, Oxone® is sold as a stable, white, granular, and water-soluble triple salt. atamanchemicals.comorganic-chemistry.orgatamanchemicals.com

The chemical formula for this triple salt is 2KHSO₅·KHSO₄·K₂SO₄ . organic-chemistry.orgatamanchemicals.compiscinasbenages.es The active oxidizing component in this formulation is This compound (KHSO₅) . organic-chemistry.orgpiscinasbenages.esatamankimya.com The other components, potassium bisulfate (KHSO₄) and potassium sulfate (K₂SO₄), contribute to the stability of the product. atamanchemicals.com

The typical composition and physical properties of Oxone® are summarized in the table below.

| Property | Value | Source(s) |

| Active Component | This compound (KHSO₅) | organic-chemistry.orgpiscinasbenages.esatamankimya.com |

| Formula of Triple Salt | 2KHSO₅·KHSO₄·K₂SO₄ | organic-chemistry.orgatamanchemicals.compiscinasbenages.es |

| Appearance | White granular solid | atamanchemicals.com |

| Molecular Weight (Triple Salt) | 614.7 g/mol | piscinasbenages.es |

| Active Oxygen Content (min.) | 4.5% | piscinasbenages.esatamankimya.com |

| KHSO₅ Content (min.) | 42.8% | piscinasbenages.esatamankimya.com |

| Bulk Density | 1.15-1.40 g/cm³ | atamankimya.com |

| Solubility in water at 20°C | >250 g/L | piscinasbenages.esatamankimya.com |

| pH of 1% solution | ~2.3 | piscinasbenages.es |

| Standard Electrode Potential (E°) | +1.81 V (for HSO₅⁻ + 2H⁺ + 2e⁻ → HSO₄⁻ + H₂O) | wikipedia.org |

Analytical methods such as iodometric titration are employed to determine the active oxygen content and thereby the concentration of this compound in formulations. google.comasiapharmaceutics.info

Stability Profiles of this compound and its Formulations under Varied Conditions

The stability of this compound is a critical factor for its storage and application. The triple salt formulation, Oxone®, exhibits significantly greater stability than the pure compound. atamanchemicals.com

Solid-State Stability: Under dry and cool storage conditions, solid Oxone® is relatively stable, losing less than 1% of its activity per month. organic-chemistry.orgatamanchemicals.com The decomposition of the solid is exothermic and can be accelerated by the presence of moisture. piscinasbenages.esatamankimya.com Thermal decomposition of the dry material begins at temperatures above 100°C and can become rapid, releasing oxygen. scbt.com At temperatures starting from 300°C, it decomposes to produce sulfur dioxide (SO₂) and sulfur trioxide (SO₃). organic-chemistry.orgatamankimya.com

Aqueous Solution Stability: Aqueous solutions of this compound are reasonably stable, especially in acidic conditions (pH < 4). organic-chemistry.orggoogle.com The stability of these solutions is influenced by several factors:

pH: The stability of peroxomonosulfate in solution is highly pH-dependent. It is most stable in acidic solutions. The stability decreases as the pH increases, reaching a minimum at approximately pH 9. organic-chemistry.orgmultichemindia.com This is the point where the concentration of the HSO₅⁻ anion equals that of the SO₅²⁻ dianion. organic-chemistry.orgmultichemindia.com

Temperature: Higher temperatures accelerate the decomposition of this compound in solution. researchgate.net Solutions are more stable at lower temperatures, preferably below 25°C. piscinasbenages.es

Catalysts: The decomposition of this compound in solution is catalyzed by the presence of transition metal ions such as iron, cobalt, nickel, copper, and manganese. organic-chemistry.orgpiscinasbenages.es The rate of this catalytic decomposition depends on the concentration of both the peroxomonosulfate and the metal ions. piscinasbenages.es

Impurities: The presence of halides can lead to their oxidation to halogens (e.g., chloride to chlorine). organic-chemistry.org Contact with alkaline materials can cause decomposition and heat generation. scbt.com

The table below summarizes the stability of this compound under different conditions.

| Condition | Effect on Stability | Source(s) |

| Solid Form (Dry, Cool) | High stability, <1% activity loss per month | organic-chemistry.orgatamanchemicals.com |

| Solid Form (Moisture) | Accelerated decomposition | piscinasbenages.esatamankimya.com |

| Solid Form (Heat) | Decomposition starts >100°C, releases O₂; at >300°C, releases SO₂ and SO₃ | organic-chemistry.orgscbt.comatamankimya.com |

| Aqueous Solution (Acidic pH) | Relatively stable | organic-chemistry.orggoogle.com |

| Aqueous Solution (pH 9) | Minimum stability | organic-chemistry.orgmultichemindia.com |

| Aqueous Solution (High Temperature) | Accelerated decomposition | researchgate.netpiscinasbenages.es |

| Aqueous Solution (Transition Metals) | Catalytic decomposition | organic-chemistry.orgpiscinasbenages.es |

Oxidative Chemistry and Mechanistic Pathways of Potassium Peroxomonosulfate

Fundamental Principles of Peroxomonosulfate Oxidation Chemistry

The oxidative power of potassium peroxomonosulfate is rooted in the chemistry of the peroxomonosulfate anion, the active component of Oxone®. organic-chemistry.org The HSO₅⁻ anion possesses a peroxide (-O-O-) bond within its structure. The high oxidation potential of this species is a key factor in its reactivity. The standard electrode potential (E°) for the peroxomonosulfate-bisulfate couple is +1.81 V, highlighting its significant strength as an oxidant. wikipedia.orgdbpedia.org

The fundamental oxidation mechanism can proceed through several pathways. In many organic reactions, particularly in the presence of a ketone, the peroxomonosulfate anion acts as an oxygen-transfer agent by first forming a highly reactive dioxirane (B86890) intermediate. wikipedia.orgwikipedia.org This three-membered ring containing two oxygen atoms is a powerful electrophilic oxidant responsible for transferring an oxygen atom to the substrate. organic-chemistry.org

Alternatively, under certain conditions such as activation by transition metals, heat, or irradiation, the peroxymonosulfate (B1194676) ion can undergo cleavage of the O-O bond to generate highly reactive radical species, including the sulfate (B86663) radical anion (SO₄•⁻) and the hydroxyl radical (•OH). nih.gov These radical species can initiate oxidation through electron transfer or hydrogen abstraction mechanisms. The specific pathway is often dependent on the reaction conditions, including pH, temperature, and the presence of catalysts. organic-chemistry.org

Organic Functional Group Oxidations Mediated by this compound

This compound is a versatile reagent capable of oxidizing a broad spectrum of organic functional groups. Its applications range from the creation of chiral centers via epoxidation to the cleavage of carbon-carbon multiple bonds.

A prominent application of this compound is as the terminal oxidant in the Shi asymmetric epoxidation. wikipedia.orgorganic-chemistry.org This organocatalytic method facilitates the enantioselective conversion of alkenes to epoxides using a chiral ketone catalyst, often derived from D-fructose. wikipedia.orgsigmaaldrich.comresearchgate.net

The catalytic cycle begins with the reaction between the chiral ketone and this compound (from Oxone) to generate a chiral dioxirane intermediate in situ. organic-chemistry.orgnrochemistry.com This dioxirane is the active epoxidizing agent. The sulfate group in the peroxomonosulfate acts as an effective leaving group, facilitating the ring closure to form the dioxirane. wikipedia.orgorganic-chemistry.org The chiral environment of the catalyst directs the approach of the alkene, allowing the oxygen atom to be delivered to one face of the double bond preferentially, thus inducing asymmetry in the resulting epoxide. wikipedia.orgyoutube.com The reaction is typically performed under buffered, basic conditions (pH ≈ 10.5) to favor dioxirane formation and suppress a competing Baeyer-Villiger side reaction, which allows the ketone to be used in catalytic amounts. wikipedia.orgorganic-chemistry.org

| Alkene Substrate | Chiral Ketone Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| trans-β-Methylstyrene | Fructose-derived ketone | (2R,3S)-2-Methyl-3-phenyloxirane | 90 | 92 |

| 1-Phenylcyclohexene | Fructose-derived ketone | (1S,6R)-1-Phenyl-7-oxabicyclo[4.1.0]heptane | 95 | 96 |

| cis-Stilbene | Oxazolidinone-derived ketone | cis-2,3-Diphenyloxirane | 85 | 94 |

This compound is an effective reagent for the oxidation of alcohols. acsgcipr.org Secondary alcohols are readily oxidized to the corresponding ketones. Primary alcohols can be selectively oxidized to aldehydes, although over-oxidation to carboxylic acids is a common outcome, particularly with longer reaction times or higher temperatures. organic-chemistry.orgacsgcipr.org The reaction conditions can often be tuned to favor one product over the other. These oxidations can be performed with Oxone alone or in the presence of a catalyst, such as a hypervalent iodine species generated in situ.

| Alcohol Substrate | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| 2-Octanol | Oxone, wet alumina, CH₂Cl₂, rt | 2-Octanone | 95 |

| Benzyl alcohol | Oxone, NaHCO₃, CH₃CN/H₂O, rt | Benzoic acid | 92 |

| Cyclohexanol | Oxone, TEMPO (cat.), CH₂Cl₂, rt | Cyclohexanone | 98 |

| 1-Heptanol | Oxone, CH₃CN, reflux | Heptanoic acid | 88 |

Aldehydes are efficiently oxidized to carboxylic acids using this compound under mild conditions. wikipedia.orgorganic-chemistry.org This transformation provides a valuable alternative to traditional metal-based oxidants. organic-chemistry.org A notable feature of this reaction is that when conducted in an alcoholic solvent, the corresponding ester can be formed directly. wikipedia.orgsciencemadness.org The proposed mechanism for ester formation involves the initial oxidation of the aldehyde to the carboxylic acid, followed by an acid-catalyzed esterification with the alcohol solvent. Alternatively, the alcohol may react with an intermediate in the oxidation process.

| Aldehyde Substrate | Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Acetonitrile/Water | Benzoic acid | 94 |

| Benzaldehyde | Methanol | Methyl benzoate | 93 |

| Octanal | Acetonitrile/Water | Octanoic acid | 90 |

| Octanal | Ethanol (B145695) | Ethyl octanoate | 85 |

This compound, often in conjunction with a transition metal catalyst, can achieve the oxidative cleavage of carbon-carbon double and triple bonds. organic-chemistry.orgorganic-chemistry.org This reaction is a powerful synthetic tool, providing access to ketones, aldehydes, and carboxylic acids. For example, using a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) with Oxone as the stoichiometric oxidant, alkenes can be cleaved to yield aldehydes or ketones. organic-chemistry.orgnih.gov Under these conditions, olefins that are not fully substituted are typically converted to aldehydes rather than being over-oxidized to carboxylic acids. organic-chemistry.orgnih.gov

Similarly, internal and terminal alkynes can be cleaved to produce carboxylic acids. organic-chemistry.orglumenlearning.comopenochem.org A system using catalytic ruthenium dioxide (RuO₂) with Oxone efficiently oxidizes various alkynes to the corresponding carboxylic acids under mild, neutral conditions. organic-chemistry.org This method serves as a useful alternative to ozonolysis. organic-chemistry.org

The oxidation of sulfides represents a highly controlled and selective application of this compound. wikipedia.orgphasetransfercatalysis.com Sulfides can be selectively oxidized to sulfoxides with one equivalent of the oxidant. acsgcipr.org The reaction is often faster for the first oxidation (sulfide to sulfoxide) than for the second (sulfoxide to sulfone), allowing the reaction to be stopped at the sulfoxide (B87167) stage. dbpedia.org By using two or more equivalents of Oxone, the oxidation can be driven further to produce the corresponding sulfone in high yield. wikipedia.org This selectivity can also be influenced by the choice of solvent; for instance, some studies have shown that using ethanol as a solvent favors sulfoxide formation, while water promotes the formation of sulfones. rsc.org

| Sulfide (B99878) Substrate | Equivalents of Oxone | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Thioanisole | 1.0 | Methanol | Methyl phenyl sulfoxide | 98 |

| Thioanisole | 2.2 | Methanol/Water | Methyl phenyl sulfone | 95 |

| Dibutyl sulfide | 1.0 | Ethanol | Dibutyl sulfoxide | 92 |

| Dibutyl sulfide | 2.2 | Water | Dibutyl sulfone | 90 |

Oxidation of Tertiary Amines to Amine Oxides

This compound is an effective reagent for the oxidation of tertiary amines to their corresponding amine oxides. wikipedia.orgwikipedia.org This transformation is a clean and efficient process, often utilizing Oxone®, the stable triple salt formulation (2KHSO₅·KHSO₄·K₂SO₄), which makes the active component, this compound (KHSO₅), easy to handle. wikipedia.orgorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the nitrogen atom of the tertiary amine on the terminal peroxide oxygen of the peroxomonosulfate anion. This is followed by the departure of the sulfate anion, resulting in the formation of the N-oxide.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine acting as a nucleophile, attacking the electrophilic oxygen of the peroxomonosulfate. This leads to the formation of an intermediate, which then collapses to the amine oxide and potassium bisulfate. The reaction is typically carried out in various solvents, including aqueous and organic media.

Table 1: Oxidation of Tertiary Amines to Amine Oxides with this compound This table is representative and for illustrative purposes.

| Tertiary Amine Substrate | Product (Amine Oxide) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Trimethylamine | Trimethylamine N-oxide | Aqueous solution, room temperature | wikipedia.org |

| N-Methylmorpholine | N-Methylmorpholine N-oxide | Methanol/water, room temperature | wikipedia.org |

| Pyridine | Pyridine N-oxide | Acetonitrile/water, reflux | wikipedia.org |

| Acridine | Acridine N-oxide | Acetic acid, elevated temperature | wikipedia.org |

Oxidation of Phosphines to Phosphine (B1218219) Oxides

Similar to the oxidation of tertiary amines, this compound readily oxidizes phosphines to phosphine oxides. wikipedia.orgwikipedia.org This reaction is highly efficient and proceeds under mild conditions. The phosphorus atom in a phosphine is nucleophilic and readily attacks the electrophilic oxygen of the peroxomonosulfate. This process is often quantitative and is a common side reaction in many transformations that use phosphines in the presence of an oxidant.

The mechanism involves the nucleophilic attack of the phosphorus atom on the terminal oxygen of the HSO₅⁻ ion, leading to the formation of a phosphonium (B103445) intermediate. This intermediate then breaks down to yield the phosphine oxide and potassium bisulfate. The high oxophilicity of phosphorus makes this a very favorable thermodynamic process.

Table 2: Oxidation of Phosphines to Phosphine Oxides with this compound This table is representative and for illustrative purposes.

| Phosphine Substrate | Product (Phosphine Oxide) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Triphenylphosphine | Triphenylphosphine oxide | Dichloromethane, room temperature | wikipedia.org |

| Tri-n-butylphosphine | Tri-n-butylphosphine oxide | Ethanol/water, room temperature | wikipedia.org |

| Trimethylphosphine | Trimethylphosphine oxide | Spontaneous in air, accelerated by H₂O₂ | wikipedia.org |

Synthesis of Oxaziridines from Imines

This compound, typically as Oxone, is utilized for the synthesis of oxaziridines from imines. atamankimya.comdntb.gov.ua This reaction is an efficient method for the preparation of these three-membered heterocyclic compounds. acs.org The synthesis is often carried out under buffered conditions to maintain an optimal pH for the reaction. The mechanism is believed to be a nucleophilic attack of the imine nitrogen on the peroxy acid, analogous to the epoxidation of alkenes. However, a two-step mechanism involving a Baeyer-Villiger type of process has also been proposed, particularly for electron-deficient imines. academie-sciences.fracs.orgacademie-sciences.fr

The reaction conditions can be tuned to favor the formation of the oxaziridine (B8769555) over potential side products. The use of a biphasic solvent system can also be advantageous in some cases. The stereochemistry of the resulting oxaziridine can be influenced by the structure of the starting imine. dntb.gov.ua

Table 3: Synthesis of Oxaziridines from Imines using this compound This table is representative and for illustrative purposes.

| Imine Substrate | Product (Oxaziridine) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| N-Benzylidene-tert-butylamine | 2-tert-Butyl-3-phenyloxaziridine | Acetone (B3395972)/aqueous buffer | dntb.gov.ua |

| N-Sulfonylimines | N-Sulfonyloxaziridines | Biphasic system (e.g., CH₂Cl₂/aq. NaHCO₃) | acs.org |

| N-Phosphinoylimines | N-Phosphinoyloxaziridines | Biphasic system with phase-transfer catalyst | academie-sciences.fr |

Halogenation of α,β-Unsaturated Carbonyl Compounds and Aromatic Rings

This compound serves as an effective oxidant in the halogenation of various organic substrates, including α,β-unsaturated carbonyl compounds and aromatic rings. atamankimya.com In these reactions, Oxone is used in conjunction with a halide source, such as sodium chloride or sodium bromide. researchgate.net The peroxomonosulfate oxidizes the halide ion to a more electrophilic halogenating species, which then reacts with the substrate.

For α,β-unsaturated carbonyl compounds, the reaction typically involves the addition of a hydrohalic acid in the presence of Oxone, which leads to the formation of α-halo-α,β-unsaturated carbonyl compounds after an elimination step. organic-chemistry.org In the case of aromatic rings, this method provides a convenient way to achieve chlorination or bromination under relatively mild conditions, often avoiding the need for strong Lewis acid catalysts. researchgate.net The regioselectivity of aromatic halogenation is influenced by the directing effects of the substituents on the aromatic ring. organic-chemistry.orglibretexts.org

Table 4: Halogenation Reactions with this compound This table is representative and for illustrative purposes.

| Substrate | Halogen Source | Product | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Cyclohexenone | HCl | 2-Chloro-2-cyclohexen-1-one | Dichloromethane | organic-chemistry.org |

| Anisole | NaBr | p-Bromoanisole | Acetonitrile/water | organic-chemistry.org |

| Mesitylene | NaCl | 2-Chloro-1,3,5-trimethylbenzene | Ball mill | researchgate.net |

α-Hydroxylation of Ketones

The α-hydroxylation of ketones to produce α-hydroxy ketones is a valuable transformation in organic synthesis, and this compound can be employed as the oxidant in this process. organic-chemistry.orgorganic-chemistry.org One approach involves the use of Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene. organic-chemistry.org This system generates a hypervalent iodine species in situ, which acts as the effective oxidant for the hydroxylation of the ketone at the α-position.

This method provides an efficient route to α-hydroxy ketones, which are important building blocks in the synthesis of more complex molecules. researchgate.net The reaction conditions are generally mild, and the use of a catalytic amount of an iodine source makes it an economical choice.

Table 5: α-Hydroxylation of Ketones with this compound This table is representative and for illustrative purposes.

| Ketone Substrate | Product (α-Hydroxy Ketone) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Acetophenone | α-Hydroxyacetophenone | Oxone, trifluoroacetic anhydride, cat. iodobenzene | organic-chemistry.org |

| Propiophenone | α-Hydroxypropiophenone | Oxone, trifluoroacetic anhydride, cat. iodobenzene | organic-chemistry.org |

| 1-Indanone | 2-Hydroxy-1-indanone | Oxone, trifluoroacetic anhydride, cat. iodobenzene | organic-chemistry.org |

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones to esters or lactones. This compound is a well-established reagent for this transformation. nih.govorganicreactions.org The reaction can be performed using Oxone in various solvent systems. researchgate.net A notable development is the use of this compound supported on acidic silica (B1680970) gel, which can lead to quantitative yields of the corresponding esters or lactones and avoids hydrolysis of the products. researchgate.netlookchem.com

The mechanism involves the nucleophilic addition of the peroxomonosulfate to the carbonyl carbon of the ketone, followed by a rearrangement step where one of the alkyl or aryl groups migrates to the oxygen atom, leading to the ester or lactone product. The migratory aptitude of the substituent generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl.

Table 6: Baeyer-Villiger Oxidation of Ketones with this compound This table is representative and for illustrative purposes.

| Ketone Substrate | Product (Ester/Lactone) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Cyclohexanone | ε-Caprolactone | Oxone, dichloromethane | lookchem.com |

| Adamantanone | 4-Oxahomoadamantan-5-one | Oxone on silica gel, dichloromethane | researchgate.netlookchem.com |

| Acetophenone | Phenyl acetate | Oxone, trifluoroacetic acid | organic-chemistry.org |

| 2-Methylcyclohexanone | 6-Methyl-ε-caprolactone | Oxone, ionic liquid | researchgate.net |

Generation of Nitrile Oxides from Aldoximes

This compound is a key reagent in the in situ generation of nitrile oxides from aldoximes. organic-chemistry.orgtandfonline.com These nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form isoxazolines and isoxazoles, respectively. nih.govresearchgate.netorganic-chemistry.org This method often employs Oxone in the presence of a halide salt, such as sodium chloride. nih.gov

The reaction proceeds by the oxidation of the aldoxime, which facilitates the elimination of water to form the nitrile oxide. This in situ generation avoids the isolation of the often unstable nitrile oxides. The subsequent [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. tandfonline.comorganic-chemistry.org This protocol is considered a green chemistry approach as it can be performed under mild conditions and often avoids the use of toxic reagents. nih.gov

Table 7: Generation of Nitrile Oxides from Aldoximes and Subsequent Cycloaddition This table is representative and for illustrative purposes.

| Aldoxime Substrate | Dipolarophile | Product | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Benzaldoxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | Oxone, NaCl, acetonitrile/water | nih.gov |

| 4-Chlorobenzaldoxime | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | Oxone, KCl, acetonitrile/water | researchgate.net |

| Cinnamaldehyde oxime | N-Methylmaleimide | Corresponding isoxazoline (B3343090) cycloadduct | Oxone, NaCl, Na₂CO₃, ball-milling | tandfonline.com |

Radical Chemistry and Reactive Species Generation from this compound

This compound (PMS), commercially available as a triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a potent oxidizing agent that serves as a precursor for various reactive radical species. sciepub.com Its activation, which can be achieved through methods like heat, UV radiation, or transition metal catalysis, leads to the generation of highly reactive radicals capable of degrading a wide range of compounds. nih.govimrpress.com The primary reactive species generated include the sulfate radical (SO₄⁻•), the hydroxyl radical (•OH), and the peroxysulfate radical (SO₅⁻•).

The sulfate radical (SO₄⁻•) is a powerful oxidant and the principal reactive species generated from the activation of this compound. nih.gov The generation typically occurs via the homolytic cleavage of the peroxide (O-O) bond within the peroxomonosulfate anion (HSO₅⁻), a process that can be initiated by energy input (e.g., heat, UV light) or by electron transfer from a catalyst, such as a transition metal ion (e.g., Co²⁺, Fe²⁺). nih.gov

Generation Pathways:

Thermal/UV Activation: HSO₅⁻ + heat/UV → SO₄⁻• + •OH

Metal-Catalyzed Activation (e.g., Cobalt): Co²⁺ + HSO₅⁻ → Co³⁺ + SO₄⁻• + OH⁻

The sulfate radical possesses a high standard redox potential, estimated between 2.5 and 3.1 V, making it comparable to, and under certain conditions even higher than, the hydroxyl radical. nih.govnih.gov This high potential allows it to oxidize a broad spectrum of organic molecules.

The reactivity of the sulfate radical is characterized by its high selectivity compared to the hydroxyl radical. nih.gov It primarily reacts via electron transfer mechanisms, particularly with organic compounds that have electron-rich moieties, such as phenols, anilines, and molecules with unsaturated bonds or aromatic π-electron systems. nih.govnih.gov This selectivity allows for more targeted oxidation in complex environmental matrices. The sulfate radical is effective over a wide pH range, typically from 2 to 8, and exhibits a longer half-life (30–40 µs) compared to the hydroxyl radical (~1 µs), enabling it to diffuse further and react more effectively with target compounds. nih.govnih.govfigshare.com

| Property | Value/Description | Reference |

|---|---|---|

| Standard Redox Potential | 2.5–3.1 V | nih.gov |

| Half-life | 30–40 µs | nih.govnih.gov |

| Primary Reaction Mechanism | Electron Transfer | nih.gov |

| Effective pH Range | 2.0–8.0 | nih.gov |

While the sulfate radical is the primary species formed from PMS activation, the highly reactive and non-selective hydroxyl radical (•OH) can also be generated through several pathways. figshare.com The formation of •OH often occurs concurrently with SO₄⁻•, creating a dual-radical system.

One major pathway for •OH formation involves the reaction of the sulfate radical with water or hydroxide (B78521) ions, a process that is highly dependent on pH. Under alkaline conditions (pH > 7), the conversion of SO₄⁻• to •OH becomes more significant. acs.org

Formation Reactions:

SO₄⁻• + H₂O → HSO₄⁻ + •OH

SO₄⁻• + OH⁻ → SO₄²⁻ + •OH

At a pH of 9, both SO₄⁻• and •OH are present, while at a more basic pH of 12, •OH becomes the predominant radical species. nih.gov Some activation methods, such as those involving specific metal catalysts or UV light, can directly generate both sulfate and hydroxyl radicals from the peroxomonosulfate molecule. acs.org The presence of •OH, with its high reactivity towards a wider range of organic compounds via hydrogen abstraction and addition reactions, can complement the oxidative action of the more selective SO₄⁻•. nih.gov

The peroxysulfate radical (SO₅⁻•), also known as the sulfur pentoxide radical, is another reactive species that can be formed during the activation of this compound, particularly in metal-catalyzed systems. When a transition metal catalyst (Mⁿ⁺) is oxidized (to Mⁿ⁺¹), it can subsequently react with another peroxomonosulfate anion to generate the SO₅⁻• radical. nist.gov

Formation Reaction: Mⁿ⁺¹ + HSO₅⁻ → Mⁿ⁺ + SO₅⁻• + H⁺

The peroxysulfate radical is considered less reactive than the sulfate radical, with a reported oxidation potential of approximately 1.1 V. nih.gov Despite its lower reactivity, it is still capable of participating in the degradation of contaminants. nist.gov Its role and specific reaction mechanisms are less characterized compared to sulfate and hydroxyl radicals, but it is considered an active species in certain PMS-based oxidation systems.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

This compound and the highly reactive radical species it generates can interact with and cause oxidative damage to essential biological macromolecules.

DNA and RNA: The sulfate radical can induce damage to nucleic acids. Studies have shown that SO₄⁻• can cause site-specific cleavage of DNA, with a notable preference for guanine (B1146940) residues. nih.gov The mechanism involves the oxidation of guanine, which is the most easily oxidized of the DNA bases. nih.gov This can lead to the formation of lesions like 8-oxo-7,8-dihydroguanine (8-oxoG), a common biomarker of oxidative DNA damage, which can be further oxidized to more labile products, ultimately leading to strand breaks upon treatment with agents like piperidine. nih.govnih.gov The damage pattern induced by SO₄⁻• has been shown to be similar to that from the photolysis of peroxydisulfate (B1198043), confirming the radical's role in the damage mechanism. nih.gov RNA is also susceptible to such oxidative damage, which can impair cellular processes like protein synthesis. nih.govacs.org

Proteins: Proteins are major targets for oxidation by both this compound itself and the radicals it generates. imrpress.com The reactivity is highly dependent on the specific amino acid side chains.

Direct Oxidation by Peroxymonosulfate: Unactivated peroxomonosulfate can oxidize 19 of the 20 standard proteinogenic amino acids (cysteine being the exception in some studies). The most susceptible amino acids are those with sulfur-containing or aromatic side chains. The observed order of reactivity is generally Methionine > Tryptophan > Tyrosine > Histidine. wisc.edu Oxidation of methionine yields methionine sulfoxide and subsequently methionine sulfone, while tryptophan oxidation can produce hydroxytryptophan. nih.govwisc.edu

Radical-Mediated Oxidation: The sulfate radical is a potent oxidant of proteins, reacting rapidly with various amino acid residues. nih.gov It can oxidize aromatic and methionine side chains to form radical cations. nih.gov Studies comparing the effects of SO₄⁻• and •OH have found that both radicals modify a similar range of amino acids, including histidine and tyrosine. nih.govacs.org This oxidation can alter protein structure and lead to a loss of function. nih.gov For example, peroxomonosulfate has been shown to degrade the disease-associated prion protein by oxidizing its methionine and tryptophan residues. nih.gov

| Macromolecule | Interacting Species | Observed Effect | Reference |

|---|---|---|---|

| DNA | SO₄⁻• | Site-specific cleavage, predominantly at guanine residues. | nih.gov |

| RNA | This compound / Radicals | Oxidative damage, potential impairment of protein synthesis. | nih.govacs.org |

| Proteins | This compound (unactivated) | Oxidation of susceptible amino acids (e.g., Met, Trp). | wisc.edu |

| SO₄⁻• | Oxidation of aromatic and sulfur-containing amino acid residues, leading to structural and functional changes. | nih.govnih.gov |

Advanced Oxidation Processes Aops Utilizing Potassium Peroxomonosulfate

Activation Methods for Potassium Peroxomonosulfate in AOPs

Transition metal ions are widely used as homogeneous or heterogeneous catalysts for PMS activation due to their variable oxidation states, which facilitate electron transfer reactions. iwaponline.comresearchgate.net Cobalt (Co²⁺) is recognized as one of the most effective activators for PMS. researchgate.netrsc.orgnih.gov The activation mechanism involves a redox cycle where Co²⁺ donates an electron to PMS, breaking the O-O bond and generating a sulfate (B86663) radical, while being oxidized to Co³⁺. The Co³⁺ is subsequently reduced back to Co²⁺ by another PMS molecule, producing a peroxyl radical and completing the catalytic cycle.

Iron(II) (Fe²⁺) also activates PMS, although generally considered less efficient than cobalt. The mechanism is similar, involving the oxidation of Fe²⁺ to Fe³⁺ upon donating an electron to PMS, which results in the formation of a sulfate radical. The regeneration of Fe²⁺ from Fe³⁺ is a rate-limiting step in this process. Ruthenium (Ru) has been employed as a catalyst, often in intramolecular C-S coupling reactions, demonstrating its capability to interact with sulfur-containing compounds. organic-chemistry.org

Table 1: Research Findings on Transition Metal Ion Activation of PMS

| Metal Ion | Target Pollutant | System Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Co²⁺ | Diclofenac | 2 µmol L⁻¹ Co²⁺, 0.15 mmol L⁻¹ PMS, 0.5 mmol L⁻¹ acetate | ~100% in 20 min | nih.gov |

| Co²⁺ | Congo Red | 75 mg L⁻¹ Co@N-PCNC catalyst, 0.033 mM PMS | 98.45% in 12 min | nih.gov |

Heat can serve as a direct and clean method for activating PMS without the need for additional chemical catalysts. iwaponline.comnih.gov Thermal activation provides the necessary energy to induce the homolytic cleavage of the stable peroxide bond in the HSO₅⁻ molecule. This fission results in the simultaneous formation of sulfate (SO₄•⁻) and hydroxyl (•OH) radicals.

Research has shown that increasing the temperature generally accelerates the degradation rate of organic pollutants. mdpi.com For instance, studies on the degradation of Acid Orange 7 (AO7) using a thermally activated manganese ore catalyst showed that removal efficiency increased with temperatures ranging from 200–500 °C, with the maximum efficiency achieved at 500 °C. nih.gov This method is particularly advantageous for thermally-driven processes like membrane distillation, where the existing heat can be utilized to activate PMS for fouling mitigation. mdpi.com

Table 2: Effect of Temperature on PMS Activation for Pollutant Degradation

| Target Pollutant | Catalyst | Temperature (°C) | k_obs (min⁻¹) | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| Acid Orange 7 (AO7) | Calcined Manganese Ore | 500 | 0.1227 | 98.11% in 40 min | nih.gov |

Ultraviolet (UV) irradiation is a highly effective method for activating PMS. iwaponline.comnih.gov The PMS molecule absorbs UV energy, which leads to the hemolytic breakage of the peroxide bond, generating both sulfate and hydroxyl radicals. mdpi.comresearchgate.net This process is considered one of the most feasible activation methods due to its high efficiency. mdpi.com The coupling of PMS with UV light significantly enhances degradation rates compared to using either PMS or UV alone. researchgate.net

Studies on the degradation of Crystal Violet dye demonstrated that a UV/PMS system achieved 97% removal, whereas PMS alone and UV alone resulted in 76% and 42% removal, respectively. mdpi.comresearchgate.net The primary mechanism involves the fission of the O-O bond upon UV absorption, with a secondary pathway involving electrons generated by the interaction of UV radiation with water. researchgate.netnih.gov The efficiency of this process can be further enhanced by using photocatalysts like titanium dioxide (TiO₂), which, when irradiated with UV light, produce photoinduced electrons that can activate PMS. hep.com.cn

Table 3: Comparative Degradation Efficiency of UV/PMS Systems

| System | Target Pollutant | Removal Efficiency (60 min) | k_obs (min⁻¹) | Reference |

|---|---|---|---|---|

| UV/PMS | Crystal Violet | 97% | - | researchgate.net |

| PMS alone | Crystal Violet | 76% | - | researchgate.net |

| UV alone | Crystal Violet | 42% | - | researchgate.net |

PMS can be effectively activated under alkaline conditions (high pH). sci-hub.semdpi.com The mechanism of alkaline activation is complex and can differ from other methods. At a pH above its pKa of 9.4, HSO₅⁻ deprotonates to form SO₅²⁻. researchgate.net The reactions under these conditions can lead to the generation of various reactive oxygen species, including singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻), in addition to sulfate and hydroxyl radicals. nih.govresearchgate.net

The degradation efficiency of pollutants can be significantly influenced by pH. For example, the degradation of Crystal Violet was enhanced in a pH range of 10.52–12.07. researchgate.net However, in some systems, near-neutral or moderately alkaline conditions are more favorable than strongly alkaline conditions. nih.gov Studies have shown that the self-decomposition of PMS can be accelerated at high pH, which might decrease the efficiency of pollutant degradation in some cases. nih.gov

Table 4: Influence of pH on PMS Activation for Pollutant Degradation

| Target Pollutant | pH Range | Observation | Reference |

|---|---|---|---|

| Crystal Violet | 10.52 - 12.07 | Enhanced degradation | researchgate.net |

| Bisphenol S (BPS) | 5.3 - 11.15 | High degradation maintained | rsc.org |

| Methylene (B1212753) Blue | 11 | Reduced efficiency due to scavenger reactions | nih.gov |

Electrochemical systems provide a versatile platform for activating PMS. In a process known as a peroxymonosulfate-based electrochemical advanced oxidation process (PMS-EAOP), an electric current is used to drive the reactions. pnas.orgnih.gov Activation can occur at either the cathode or the anode.

At the cathode, PMS is reductively activated by gaining an electron, which cleaves the O-O bond to generate a sulfate radical. pnas.orgnih.govacs.org Anodic activation is also effective, as the negatively charged PMS molecules are attracted to the anode surface, where activation can be catalyzed. rsc.org The performance of the system is influenced by factors such as the electrode material and the applied current density. pnas.org For instance, increasing the current density can accelerate electron transfer and promote PMS activation, leading to higher degradation rates. pnas.org Research has also shown that the oxygen reduction reaction at the cathode can produce hydrogen peroxide (H₂O₂), which interacts with the PMS activation process, creating a mixed-radical environment that enhances pollutant degradation. nih.govacs.org

Table 5: Research Findings on Electrochemical Activation of PMS

| Electrode Configuration | Target Pollutant | Key Finding | Degradation Rate Constant (k) | Reference |

|---|---|---|---|---|

| Co–N@CF Anode | Tetracycline (B611298) | High catalytic performance, 92.2% removal in 1 hr | - | rsc.org |

| Fe-SAC-H/CF Cathode | Bisphenol A | Cathode exhibited faster degradation than anode | k_cathode = 0.073 min⁻¹ | pnas.org |

| Fe-SAC-H/CF Anode | Bisphenol A | Slower degradation compared to cathode | k_anode = 0.015 min⁻¹ | pnas.org |

Ultrasound (US), or sonolysis, activates PMS through the phenomenon of acoustic cavitation. tandfonline.comtandfonline.com This process involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. The collapse of these bubbles creates transient localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). tandfonline.comfigshare.com This intense energy can thermally cleave the peroxide bond of PMS to generate sulfate and hydroxyl radicals. figshare.comresearchgate.net

The combination of ultrasound with PMS often results in a synergistic effect, leading to higher degradation rates than either process alone. iwaponline.comtandfonline.com Sonolysis not only generates radicals but also enhances mass transfer of pollutants and radicals, and can continuously clean and activate the surface of heterogeneous catalysts. iwaponline.comresearchgate.net The effectiveness of the activation depends on operating parameters such as ultrasonic frequency and power. tandfonline.com

Table 6: Synergistic Effects in Ultrasound Activation of PMS

| System | Target Pollutant | Key Finding | Reference |

|---|---|---|---|

| US/Co-NiOx/PMS | Acid Orange 7 | Ultrasound increased the degradation rate of AO7. | iwaponline.com |

| US/PMS | Emerging Contaminants | Synergistic effects lead to higher oxidation capacity and reduced treatment times. | tandfonline.com |

Synergistic Activation Systems and Combined Processes

The efficacy of this compound (PMS) in Advanced Oxidation Processes (AOPs) can be significantly enhanced through synergistic activation systems and combination with other treatment processes. These approaches aim to increase the generation rate of reactive oxygen species, improve pollutant degradation efficiency, and potentially reduce treatment costs. Synergism occurs when the combined effect of two or more processes is greater than the sum of their individual effects.

Combined processes often involve coupling PMS activation with other AOPs or conventional treatment methods. For instance, the combination of ozone (O₃) and PMS has proven to be a potent system for water treatment. In the O₃/PMS system, ozone accelerates the decomposition of PMS to generate both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), leading to faster and more complete degradation of refractory organic pollutants like antibiotics. nih.govmdpi.com Research on the degradation of sulfadiazine (B1682646) (SDZ) showed that the O₃/PMS process achieved a 95.9% degradation rate in 12 minutes, significantly outperforming O₃ alone (73.8%) or O₃/UV (76.5%) under similar conditions. nih.gov

Another widely studied combined process is the use of ultraviolet (UV) irradiation to activate PMS (UV/PMS). UV light efficiently cleaves the peroxide bond in the peroxomonosulfate molecule, generating reactive radicals. This photo-assisted AOP is effective for the simultaneous removal of pollutants and for water disinfection. researchgate.net

Furthermore, integrating PMS-based AOPs with biological treatment methods can create a more robust and efficient system. The AOP stage can be used as a pre-treatment to break down complex, non-biodegradable pollutants into simpler, more biodegradable intermediates, which are then mineralized in a subsequent biological stage. researchgate.netmostwiedzy.pl This combination leverages the strengths of both chemical oxidation and biological degradation.

Below is a table summarizing various synergistic and combined systems utilizing this compound.

| Combined Process | Activator(s) | Target Pollutants | Key Findings |

| O₃/PMS | Ozone | Antibiotics (e.g., Sulfadiazine, Ciprofloxacin) | Creates both SO₄•⁻ and •OH, significantly accelerating degradation compared to ozonation alone. nih.gov |

| UV/PMS | UV-C Radiation | General organic contaminants, pathogens | Effective for both pollutant degradation and water disinfection. researchgate.net |

| Catalyst/PMS | Transition Metals (e.g., Co²⁺, MnO₂), Carbon Materials | Dyes (e.g., Acid Orange 7), Phenolic compounds (e.g., 4-nitrophenol) | Heterogeneous catalysts offer high efficiency and reusability, minimizing secondary contamination. gdut.edu.cnresearchgate.net |

| AOP/Biological | PMS-AOP followed by biological treatment | Recalcitrant organic compounds | AOPs enhance biodegradability, allowing for complete mineralization by microorganisms. researchgate.netmostwiedzy.pl |

Degradation Mechanisms of Organic Pollutants in this compound-Based AOPs

The degradation of organic pollutants in PMS-based AOPs is primarily driven by the action of highly reactive radicals, principally sulfate radicals (SO₄•⁻) and, often, hydroxyl radicals (•OH). mostwiedzy.plgdut.edu.cn The activation of the peroxomonosulfate ion (HSO₅⁻) breaks the O-O bond, generating these potent oxidants. The specific radicals formed and their relative contributions depend on the activation method and the solution's pH.

Primary Oxidizing Species:

Sulfate Radical (SO₄•⁻): With a high redox potential (2.5–3.1 V), the sulfate radical is a powerful oxidant capable of degrading a wide range of organic compounds. mostwiedzy.pl It tends to react via electron transfer mechanisms.

Hydroxyl Radical (•OH): The hydroxyl radical has an even higher redox potential (2.8 V) and is a less selective, highly reactive oxidant. mostwiedzy.pl It can react through electron transfer, but also readily participates in hydrogen-atom abstraction and addition reactions. researchgate.net

The degradation of an organic pollutant (OP) generally proceeds through several key mechanistic pathways:

Electron Transfer: The sulfate radical can abstract an electron from the pollutant molecule, transforming it into an organic radical cation that is susceptible to further reactions, such as hydrolysis or cleavage. This is a common pathway for the degradation of electron-rich compounds like phenols and anilines. researchgate.net

Hydrogen Abstraction: Both •OH and SO₄•⁻ can abstract a hydrogen atom from C-H, N-H, or O-H bonds in the pollutant, creating an organic radical. This radical then undergoes further oxidation and decomposition.

Radical Addition: Hydroxyl radicals can add to unsaturated bonds (e.g., C=C double bonds in aromatic rings or alkenes), forming a radical adduct. This intermediate is typically unstable and rapidly undergoes further oxidation, often leading to ring-opening in aromatic pollutants.

For example, in the degradation of 4-nitrophenol (B140041) using a MnO₂/PMS system, electron paramagnetic resonance (EPR) studies confirmed that both sulfate and hydroxyl radicals were the main oxidants responsible for the breakdown of the pollutant. gdut.edu.cn The degradation process can result in the formation of various intermediates before eventual mineralization into carbon dioxide, water, and inorganic ions. nih.gov

The properties of the primary radical species are compared in the table below.

| Property | Sulfate Radical (SO₄•⁻) | Hydroxyl Radical (•OH) |

| Redox Potential | 2.5–3.1 V | 2.8 V |

| Half-life | 30–40 µs | < 1 µs |

| Primary Reaction Mechanisms | Electron Transfer | Hydrogen Abstraction, Addition, Electron Transfer |

| pH Influence | Effective over a wide pH range | More dominant at alkaline pH |

Kinetic Studies of Pollutant Degradation in this compound-Driven AOPs

Kinetic studies are essential for understanding the efficiency and reaction rates of pollutant degradation in PMS-driven AOPs. These studies help in optimizing process parameters and designing effective water treatment reactors. The degradation of many organic pollutants in these systems is often described by pseudo-first-order kinetics, particularly when the oxidant (PMS) is present in significant excess compared to the pollutant concentration.

The pseudo-first-order rate equation is expressed as: ln(C₀/C) = k_app * t

Where:

C₀ is the initial concentration of the pollutant.

C is the concentration of the pollutant at time t.

k_app is the apparent pseudo-first-order rate constant (min⁻¹ or s⁻¹).

The rate constant (k_app) is a critical parameter that quantifies the speed of the degradation process. A higher k_app value indicates a faster and more efficient degradation. This constant is influenced by numerous factors, including the type of activator used, temperature, pH, and the presence of other substances in the water matrix.

For instance, a study on the degradation of 4-nitrophenol (4-NP) by PMS activated with a novel α-MnO₂ catalyst (OMS-2) demonstrated the influence of temperature on reaction kinetics. gdut.edu.cn The rate constant (k) increased from 0.094 min⁻¹ at 25°C to 0.195 min⁻¹ at 45°C, indicating that the activation process is endothermic. gdut.edu.cn Such data is crucial for predicting reactor performance under different environmental conditions.

The following table presents kinetic data from research on PMS-based AOPs for the degradation of various organic pollutants.

| Pollutant | AOP System | Temperature (°C) | Apparent Rate Constant (k_app) | Reference |

| 4-Nitrophenol | α-MnO₂ (OMS-2)/PMS | 25 | 0.094 min⁻¹ | gdut.edu.cn |

| 4-Nitrophenol | α-MnO₂ (OMS-2)/PMS | 35 | 0.131 min⁻¹ | gdut.edu.cn |

| 4-Nitrophenol | α-MnO₂ (OMS-2)/PMS | 45 | 0.195 min⁻¹ | gdut.edu.cn |

| 4-Nitrophenol | δ-MnO₂ (OL-1)/PMS | 25 | 0.005 min⁻¹ | gdut.edu.cn |

| 4-Nitrophenol | δ-MnO₂ (OL-1)/PMS | 45 | 0.032 min⁻¹ | gdut.edu.cn |

| Acid Orange 7 | Co²⁺/PMS | Not Specified | Varies with ion concentrations | researchgate.net |

Environmental Remediation Applications of Potassium Peroxomonosulfate

Wastewater Treatment Technologies Employing Potassium Peroxomonosulfate

This compound is a versatile chemical used in several advanced oxidation processes (AOPs) for wastewater treatment. It can be activated through various methods, including heat, ultrasound, and transition metals, to produce highly reactive sulfate (B86663) and hydroxyl radicals. atamankimya.commdpi.com These radicals are effective in breaking down complex organic molecules into simpler, less harmful substances. atamankimya.comwikipedia.org Its application is found in diverse sectors such as industrial wastewater treatment, municipal wastewater treatment, and aquaculture, where it helps in maintaining water quality by reducing organic matter and harmful pathogens. atamanchemicals.comnbinno.com

Removal of Organic Pollutants in Industrial Wastewater

This compound is effective in treating industrial wastewater containing recalcitrant organic pollutants. atamanchemicals.com Advanced oxidation processes utilizing this compound have proven to be a promising method for the degradation of these persistent substances. atamanchemicals.com It is employed in various industrial sectors for wastewater treatment, including chemical manufacturing and textile processing. atamanchemicals.com

Specific Contaminant Degradation (e.g., Phenols, Naphthalene (B1677914), Tetracycline (B611298), Dyes, Pharmaceuticals)

This compound has demonstrated high efficiency in the degradation of a variety of specific and often toxic organic contaminants present in wastewater.

Phenols: Research has shown that this compound, when activated, can completely degrade phenol (B47542) in aqueous solutions. For instance, a study using a CoMgAl-LDH catalyst found that 0.1 mM of phenol could be fully degraded within 60 minutes. nih.gov The degradation rate is influenced by factors such as temperature and the concentration of the peroxomonosulfate. nih.gov Another study reported the efficient degradation of 30 ppm phenol using a CuCo@MnO2 nanocatalyst. mdpi.com

Naphthalene: The targeted degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene has been successfully achieved using this compound in conjunction with molecularly imprinted biochar. researchgate.net This method shows a high adsorption rate, with 82% of the equilibrium adsorption capacity for naphthalene reached within 5 minutes. researchgate.net The system demonstrates selectivity in degrading naphthalene even in the presence of other pollutants. researchgate.net

Tetracycline: Tetracycline, a common antibiotic found in wastewater, can be effectively degraded using this compound activated by heat or ultrasound. mdpi.comnih.gov One study achieved 80.75% degradation of tetracycline after 180 minutes of visible light irradiation in the presence of a WO3/diatomite composite and this compound. atamanchemicals.com Another study found that ultrasound activation was slightly more effective than heat, achieving 80% tetracycline removal. mdpi.comnih.gov The degradation efficiency is dependent on the concentration of this compound, with excessive amounts leading to a decrease in removal rates due to radical quenching reactions. quimidroga.com

Dyes: this compound is highly effective in the decolorization of industrial dye effluents. Studies have shown near-complete removal of various dyes, such as methylene (B1212753) blue, orange G, and direct blue 53, under slightly alkaline conditions. fao.org For example, over 98.45% of Congo red dye was degraded within 12 minutes when this compound was activated by Co@N-PCNC. researchgate.net The degradation of dyes like Cresol Red is also significantly enhanced by the addition of this compound in sonochemical and photochemical processes. atamankimya.comnih.gov

Pharmaceuticals: Beyond tetracycline, this compound-based AOPs are effective against a range of pharmaceuticals. The O3/peroxymonosulfate (B1194676) system, for instance, has been shown to rapidly degrade micropollutants. mdpi.com This system can achieve over 90% removal of amoxicillin (B794) within 30 minutes. It has also been effectively used to degrade other pharmaceuticals like sulfamethoxazole (B1682508) and diclofenac.

Interactive Data Table: Degradation of Specific Contaminants

| Contaminant | System | Degradation Efficiency | Reference |

| Phenol | PMS/CoMgAl-LDH | 100% in 60 min | nih.gov |

| Naphthalene | MIP@BC/PMS | 82% adsorption in 5 min | researchgate.net |

| Tetracycline | Heat/Ultrasound activated PMS | ~80% | mdpi.comnih.gov |

| Congo Red Dye | Co@N-PCNC/PMS | >98.45% in 12 min | researchgate.net |

| Amoxicillin | O3/PMS | 90% in 30 min |

Sludge Disintegration and Modification of Extracellular Polymeric Substances (EPS)

This compound is utilized for the disintegration of waste-activated sludge (WAS), which can help in reducing sludge volume and improving its dewaterability. Studies have shown that treatment with this compound leads to the transfer of organic matter from the solid to the liquid phase, indicating sludge disintegration. For instance, heat-activated this compound has been shown to significantly decrease the sludge volume index.

Interactive Data Table: Sludge Disintegration and EPS Modification

| Parameter | Observation | Reference |

| Sludge Volume Index | Decreased by over 78% with heat-activated MPS | |

| Total Nitrogen Disintegration | 39.8% at 10 mg PMS/g SS | |

| EPS Transfer | Increased transfer to slime layer | |

| EPS Components | Tryptophan-like substances greatly influenced |

Elimination of Taste and Odor Compounds

This compound is employed in water treatment to eliminate undesirable taste and odor compounds. atamanchemicals.com It helps to neutralize these compounds, thereby improving the palatability of the water. This is particularly useful in treating water from reservoirs and other sources where organic matter decomposition can lead to off-flavors and smells. atamanchemicals.com

Control of Algae Growth

This compound is an effective agent for controlling the growth of algae in water bodies such as reservoirs and swimming pools. atamanchemicals.comnbinno.com Its application helps to break down algae and other organic contaminants, leading to improved water clarity. nbinno.com Research has indicated that this compound is an efficient algicide, with its effectiveness being influenced by dosage and contact time.

Removal of Inorganic Contaminants (e.g., Iron, Manganese, Hydrogen Sulfide)

In addition to organic pollutants, this compound is also used to remove certain inorganic contaminants from water.

Iron and Manganese: It is used in drinking water treatment to remove iron and manganese. atamanchemicals.com A peroxomonosulfate-assisted in-situ oxidation/coagulation process coupled with a ceramic membrane has been shown to effectively remove both iron (Fe²⁺) and manganese (Mn²⁺) from groundwater.

Hydrogen Sulfide (B99878): this compound can oxidize hydrogen sulfide in wastewater. atamanchemicals.com Experimental investigations have shown that it oxidizes aqueous hydrogen sulfide much more rapidly than hydrogen peroxide at a given pH. This makes it a viable alternative for controlling sulfide-induced corrosion in infrastructure like concrete sewers.

Soil and Groundwater Remediation with this compound

This compound has emerged as a potent and versatile oxidant in the field of environmental remediation, particularly for the treatment of contaminated soil and groundwater. Its application is a form of in-situ chemical oxidation (ISCO), an environmental remediation technique used to lower the concentrations of targeted environmental contaminants to acceptable levels. nih.gov ISCO is achieved by introducing strong chemical oxidizers into the contaminated medium to destroy chemical contaminants in place. nih.gov this compound's utility stems from its ability to be activated to generate highly reactive radicals, primarily sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. globethesis.comnih.gov These radicals are capable of degrading a wide array of persistent and toxic organic pollutants that are resistant to natural degradation processes. nih.gov

The activation of peroxymonosulfate is a critical step in these remediation processes. While peroxymonosulfate itself is a strong oxidant, its direct reaction with many organic contaminants can be slow. globethesis.com Activation, which can be achieved through various methods such as transition metal catalysis (e.g., iron (II) or cobalt (II)), heat, or ultraviolet (UV) radiation, leads to the formation of these powerful radicals that drive the rapid and efficient degradation of contaminants. globethesis.comresearchgate.net

Degradation of Recalcitrant Organic Pollutants (e.g., Polychlorinated Biphenyls (PCBs), Polycyclic Aromatic Hydrocarbons (PAHs), Pesticides, Herbicides, Antibiotics)

The reactive species generated from activated this compound are effective in breaking down a variety of recalcitrant organic pollutants that pose significant environmental and health risks.

Polychlorinated Biphenyls (PCBs): PCBs are a class of persistent organic pollutants that are highly resistant to degradation. globethesis.com Advanced oxidation processes (AOPs) based on sulfate radicals generated from peroxymonosulfate have shown promise for the degradation of PCBs in both aqueous and sediment systems. researchgate.net Studies have demonstrated that the activation of peroxymonosulfate with iron (II) can lead to the near-complete removal of model PCB compounds like 2-chlorobiphenyl. researchgate.net The mechanism involves the attack of sulfate radicals on the biphenyl (B1667301) structure, leading to its breakdown. globethesis.com In sediment-slurry systems, the Fe(II)/peroxymonosulfate system has been shown to be highly effective, achieving over 90% PCB removal within 24 hours. researchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are another group of persistent organic pollutants commonly found at contaminated sites. nih.gov The degradation of PAHs using activated persulfate (a source of sulfate radicals similar to peroxomonosulfate) has been shown to be highly effective. nih.gov For instance, in soil remediation studies, activated persulfate achieved total PAH removal efficiencies of 94.64–95.84%. nih.gov Research on the activation of peroxymonosulfate with Ce(III) ions demonstrated a degradation percentage of higher than 92% for various substituted PAHs. nih.gov The degradation efficiency is influenced by the chemical structure of the PAH, with different congeners exhibiting different degradation rates. nih.govnih.gov

Pesticides and Herbicides: Various studies have demonstrated the efficacy of activated this compound in degrading pesticides and herbicides. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been successfully degraded using peroxymonosulfate activated by nano-Fe₂O₃. nih.gov The quenching studies from this research indicated that sulfate radicals were the primary agents responsible for the degradation of 2,4-D. nih.gov Another widely used herbicide, atrazine, has also been effectively degraded using peroxymonosulfate activated by various catalysts under visible light, achieving a conversion of 97.2% within 300 minutes in one study. nih.gov

Antibiotics: The increasing presence of antibiotics in soil and groundwater is a growing environmental concern. Advanced oxidation processes utilizing this compound have been shown to be effective in degrading various classes of antibiotics. For instance, the UV-activated peroxymonosulfate process has been successfully used to degrade tetracycline. researchgate.net In one study, the degradation of tetracycline by UV/peroxymonosulfate was significantly more effective than UV alone or peroxymonosulfate alone. researchgate.net The degradation of sulfonamide antibiotics has also been achieved with high efficiency through peroxymonosulfate-based processes, often involving non-radical oxidation mechanisms in addition to radical-based pathways. ncku.edu.twmdpi.com

Table 1: Degradation Efficiency of Various Recalcitrant Organic Pollutants by Activated this compound (PMS)

| Pollutant | Activation Method | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Substituted Polycyclic Aromatic Hydrocarbons (SPAHs) | Ce(III)/PMS | >92 | nih.gov |

| 2-Chlorobiphenyl (a PCB) | Fe(II)/PMS | >90 (in sediment-slurry) | researchgate.net |

| Atrazine (Herbicide) | g-C3N4/TiO2/NiFe2O4/Visible Light/PMS | 97.2 | nih.gov |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) (Herbicide) | Co/PMS (dark) | 86 | researchgate.net |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) (Herbicide) | Co/PMS (solar) | 100 | researchgate.net |

| Tetracycline (Antibiotic) | UV/PMS | 71.8 | researchgate.net |

| Sulfonamide Antibiotics | PMS alone | >95 | ncku.edu.tw |

In-situ and Ex-situ Remediation Strategies

This compound can be applied in both in-situ (in place) and ex-situ (excavated) remediation strategies for contaminated soil and groundwater. frtr.gov

In-situ Chemical Oxidation (ISCO): This is the most common application of this compound for soil and groundwater remediation. frtr.gov It involves injecting an aqueous solution of this compound, often with an activator, directly into the contaminated subsurface. frtr.gov The oxidant then spreads through the soil matrix and groundwater, reacting with and destroying the contaminants in place. nih.gov This approach minimizes site disruption and the costs associated with excavation and transportation of contaminated materials. clu-in.org The success of ISCO depends on effectively delivering the oxidant to the target contaminants. enviroportal.sk Challenges can include the heterogeneity of the subsurface, which can affect the uniform distribution of the oxidant, and the presence of natural organic matter and reduced minerals, which can consume the oxidant unproductively. nih.gov

Ex-situ Treatment: In some cases, particularly for highly contaminated soils or when in-situ methods are not feasible, ex-situ treatment may be employed. This involves excavating the contaminated soil and treating it on-site or at a dedicated facility. nih.gov The excavated soil can be mixed with a this compound solution in a reactor or a prepared treatment area. nih.gov Ex-situ methods offer greater control over the treatment conditions, such as oxidant concentration, temperature, and mixing, which can lead to more consistent and predictable remediation outcomes. nih.gov However, they are generally more disruptive and costly than in-situ approaches due to the excavation, handling, and potential backfilling of the treated soil. nih.gov

Disinfection and Microbial Control in Aquatic Systems (mechanistic aspects)

This compound is a broad-spectrum disinfectant that is effective against a wide range of microorganisms, including bacteria and viruses, in aquatic systems. nih.govscholarsportal.info Its antimicrobial activity is primarily due to its strong oxidizing potential and its ability to generate reactive oxygen species that cause fatal damage to microbial cells. nih.govresearchgate.net

The primary mechanism of microbial inactivation by activated this compound involves the generation of sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. nih.govresearchgate.net These radicals are highly reactive and non-selective, allowing them to attack various cellular components. nih.gov

Bacterial Inactivation: The cell wall and cytoplasmic membrane of bacteria are the initial targets of these radicals. nih.gov The oxidative stress caused by the radicals leads to lipid peroxidation, which damages the cell membrane's integrity. nih.gov This disruption of the cell membrane results in the leakage of intracellular components and ultimately cell death. researchgate.net Furthermore, the radicals can penetrate the damaged cell wall and membrane to attack internal cellular components, including proteins and nucleic acids. wikipedia.org The oxidation of enzymes and other proteins disrupts essential metabolic processes, while damage to DNA and RNA inhibits replication and leads to cell death. clu-in.org Studies have shown that hydroxyl radicals play a more central role than sulfate radicals in the inactivation of bacteria like E. coli. nih.gov

Viral Inactivation: The mechanism of viral inactivation by this compound also involves oxidative damage. nih.govscholarsportal.info The primary target for viruses is the protein capsid, which is a protective outer layer that encloses the viral genetic material. nih.gov Oxidation of the capsid proteins by the generated radicals leads to conformational changes and damage to the capsid structure. researchgate.net This damage can prevent the virus from attaching to and entering host cells. researchgate.net Additionally, the compromised capsid can lead to the release and subsequent inactivation of the viral nucleic acids (DNA or RNA), rendering the virus non-infectious. nih.gov this compound has been shown to be effective against a variety of enveloped viruses, where it can also disrupt the lipid envelope. nih.gov

Table 2: Key Mechanistic Aspects of Microbial Control by this compound

| Microorganism | Primary Target | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| Bacteria | Cell Wall and Cytoplasmic Membrane | Oxidative damage by sulfate and hydroxyl radicals, leading to lipid peroxidation and loss of membrane integrity. | Leakage of intracellular components, disruption of metabolic processes, and cell death. | nih.govnih.govresearchgate.net |

| Bacteria | Intracellular Components (Proteins, Nucleic Acids) | Oxidation of enzymes and genetic material by radicals that penetrate the damaged cell envelope. | Inhibition of essential cellular functions and replication. | clu-in.orgwikipedia.org |

| Viruses | Protein Capsid | Oxidation of capsid proteins, causing structural damage. | Inability to attach to host cells and release of genetic material. | nih.govresearchgate.net |

| Viruses | Nucleic Acids (DNA/RNA) | Inactivation following release from the damaged capsid. | Prevention of viral replication. | nih.gov |

Catalytic Applications and Investigations Involving Potassium Peroxomonosulfate

Organocatalysis with Potassium Peroxomonosulfate

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In conjunction with this compound (often referred to as Oxone), organocatalysts facilitate a variety of powerful oxidation reactions. A primary application in this domain is the in situ generation of dioxiranes from ketones, which are highly efficient oxygen transfer agents.

This ketone-catalyzed process is particularly renowned for the epoxidation of olefins. The reaction involves the activation of this compound by a catalytic amount of a ketone to form a reactive dioxirane (B86890) intermediate, which then transfers an oxygen atom to the olefin, regenerating the ketone catalyst. This method offers significant advantages over traditional epoxidation reagents, being less expensive and producing non-toxic potassium sulfate (B86663) as a byproduct. rsc.orgnih.gov The reaction conditions are generally mild, often employing a buffered aqueous-organic solvent system to maintain a neutral to slightly alkaline pH, which is crucial for preserving acid- or base-sensitive epoxides. nih.gov

Key research findings in this area include:

Asymmetric Epoxidation: Chiral ketones can be used as organocatalysts to achieve asymmetric epoxidation, producing optically active epoxides which are valuable building blocks in pharmaceuticals and fine chemicals. rsc.org

Catalyst Efficiency: While simple ketones like acetone (B3395972) can be used, more reactive ketones such as 1,1,1-trifluoroacetone (B105887) or 1,1-dioxotetrahydrothiopyran-4-one have been shown to be effective in low catalytic loadings, leading to excellent yields of epoxides from various olefins. nih.gov

Iodoarene Catalysis: Hypervalent iodine reagents, generated in situ from iodoarenes like 2-iodobenzenesulfonic acid using this compound as the terminal oxidant, are effective catalysts for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. organic-chemistry.orgacs.org

TEMPO-mediated Oxidations: The stable radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used in catalytic amounts with this compound to oxidize alcohols to carbonyl compounds under mild, metal-free conditions. cmu.edu

The following table summarizes the efficiency of an in situ epoxidation system using 1,1-dioxotetrahydrothiopyran-4-one as the organocatalyst and this compound as the oxidant. nih.gov

Table 1: Organocatalytic Epoxidation of Various Olefins Using this compound

Olefin Substrate Catalyst Loading (mol%) Reaction Time (hours) Isolated Yield (%) trans-Stilbene 5 3.0 95 cis-Stilbene 5 3.0 91 trans-α-Methylstilbene 5 3.5 99 1,2-Dihydronaphthalene 5 3.5 93 Indene 5 3.0 91 (R)-(+)-Limonene 5 2.5 96

Metal-Catalyzed Oxidations Using this compound (e.g., Ruthenium, Iron, Cobalt)

Transition metals are potent catalysts for activating this compound, leading to highly reactive species capable of performing challenging oxidations. The choice of metal catalyst dictates the type of transformation and its selectivity.

Ruthenium: Ruthenium catalysts, such as ruthenium trichloride (B1173362) (RuCl₃), in combination with this compound, are highly effective for the oxidative cleavage of carbon-carbon double bonds in olefins to yield carbonyl compounds. organic-chemistry.org Depending on the substrate and reaction conditions, this system can produce aldehydes or carboxylic acids. organic-chemistry.org This method serves as a valuable alternative to ozonolysis.

Iron: Iron-based catalysts are widely studied, particularly for environmental applications. In photocatalytic systems, iron species can activate this compound under UV or visible light to generate powerful sulfate and hydroxyl radicals. nih.gov These radicals are highly effective in degrading persistent organic pollutants in water. nih.gov Spinel ferrites (MFe₂O₄, where M can be Co, Mn, or Zn) have been used as magnetic, recyclable catalysts that activate peroxomonosulfate for pollutant degradation, a process enhanced by visible light irradiation. nih.govrsc.org

Cobalt: Cobalt is recognized as one of the most effective transition metals for activating this compound. mdpi.comacs.org The Co(II)/Co(III) redox cycle efficiently decomposes the peroxide to generate sulfate radicals (SO₄•⁻), which are potent oxidants. mdpi.comnih.gov This catalytic system is extensively used in advanced oxidation processes (AOPs) for wastewater treatment. Research has focused on developing both homogeneous and heterogeneous cobalt catalysts to improve stability, reduce cobalt leaching, and enhance recyclability. rsc.orgmdpi.comnih.gov For example, cobalt ions have been supported on various materials, including used resins and layered double hydroxides, to create stable and efficient heterogeneous catalysts for degrading pollutants like ibuprofen (B1674241) and phenol (B47542). mdpi.comnih.gov

Heterogeneous Catalysis and Supported Catalysts with this compound

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and product purification, significant research has been directed toward developing heterogeneous catalytic systems. In these systems, the catalyst is in a solid phase, while the reactants are in a liquid or gas phase.

This compound is frequently used in conjunction with solid-supported catalysts for environmental remediation and organic synthesis. The solid support provides a high surface area and enhances the stability and reusability of the active catalytic species.

Examples of heterogeneous systems include:

Supported Metal Oxides: Transition metal oxides, such as those of cobalt, manganese, and ruthenium, have been immobilized on various supports like activated carbon, zeolites (ZSM-5), zirconia, and alumina. researchgate.netresearchgate.net These supported catalysts have demonstrated high efficacy in activating peroxomonosulfate for the degradation of aqueous pollutants like phenol. researchgate.net For instance, a RuO₂/activated carbon catalyst was found to be highly effective for phenol degradation due to the high adsorptive capacity of the carbon support, which facilitates the surface reaction between phenol and the generated sulfate radicals. researchgate.net

Layered Double Hydroxides (LDHs): CoMgAl-LDH has been synthesized and used as a stable and reusable catalyst for activating peroxomonosulfate to degrade phenol. The layered structure minimizes the leaching of active cobalt ions into the solution. nih.gov

Spinel Catalysts: Bimetallic oxides with a spinel structure, such as CoAl₂O₄ and MnCo₂O₄.₅, have been developed as robust catalysts. mdpi.comrsc.org These materials often exhibit higher catalytic activity and stability compared to their single-metal oxide counterparts due to synergistic effects between the metals. rsc.org

Metal-Organic Frameworks (MOFs): MOFs, particularly those containing cobalt (e.g., ZIF-67), have been explored as catalysts for peroxomonosulfate activation. Their high porosity and large surface area provide a high density of accessible catalytic metal sites, leading to enhanced performance in degrading organic dyes compared to conventional cobalt oxide nanoparticles. acs.org

Electrocatalysis and Photoelectrocatalysis in Conjunction with this compound

The activation of this compound can be significantly enhanced by the application of electrical energy (electrocatalysis) or a combination of light and electricity (photoelectrocatalysis). These methods, often categorized as electrochemical advanced oxidation processes (EAOPs), are powerful tools for the complete mineralization of refractory organic pollutants.

Electrocatalysis: In these systems, an electric current is applied to an electrochemical cell containing the pollutant and this compound. The cathode plays a crucial role in activating the peroxomonosulfate. Materials like activated carbon fiber (ACF) have been used as effective cathodes, where a synergistic effect between electrolysis and peroxomonosulfate leads to the generation of reactive oxygen species, including hydroxyl radicals (•OH), sulfate radicals (SO₄•⁻), and singlet oxygen (¹O₂). nih.gov The electrochemical process can continuously regenerate the catalytic surface and drive the formation of radicals. nih.gov Studies have shown that this approach is energy-efficient for degrading contaminants such as carbamazepine. nih.gov